2,5-Dimethoxy-4-ethylbenzaldehyde

Vue d'ensemble

Description

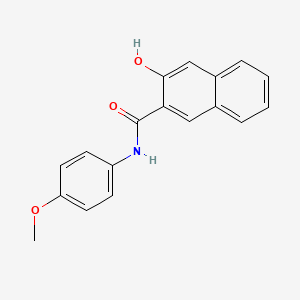

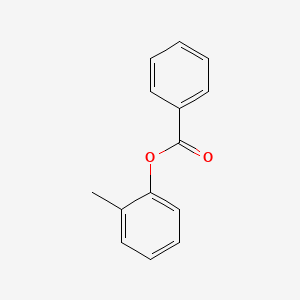

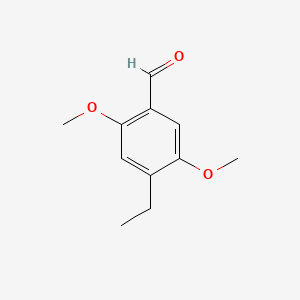

2,5-Dimethoxy-4-ethylbenzaldehyde is an organic compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da .

Synthesis Analysis

The synthesis of 2,5-Dimethoxy-4-ethylbenzaldehyde involves the oxidation of Anethole to Anisaldehyde, which is then subjected to a Baeyer-Villiger oxidation reaction with performic or peracetic acid .Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxy-4-ethylbenzaldehyde consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure is also characterized by a density of 1.067 .Physical And Chemical Properties Analysis

2,5-Dimethoxy-4-ethylbenzaldehyde has a melting point of 46-47ºC . It has a molecular weight of 194.22700 and a density of 1.067 .Applications De Recherche Scientifique

Molecular Structure and Stability Analysis

- Exo⇔Endo Isomerism and Stability : A study by Al‐Zaqri et al. (2020) explored the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde using density functional theory (DFT). The research highlighted the favored conformers, binding ability against DNA, and structural stability through various quantum parameters and thermal behavior analysis. This study is significant in understanding the molecular stability and preferred conformations of 2,5-dimethoxy-4-ethylbenzaldehyde (Al‐Zaqri et al., 2020).

Optical and Spectroscopic Studies

- Optical Properties and Metal Complexes : A study by Mekkey et al. (2020) focused on the synthesis and optical properties of metal complexes involving a derivative of 2,5-dimethoxybenzaldehyde. This research contributes to understanding the optical absorption and energy gap properties of these compounds (Mekkey, Mal, & Kadhim, 2020).

Synthesis and Characterization of Derivatives

- Derivative Synthesis and Characterization : Punitha et al. (2020) synthesized a compound by condensing 4-aminobenzohydrazide with 2,5–dimethoxybenzaldehyde. The study provided insights into the compound's spectroscopic properties and non-linear optical (NLO) activities, indicating potential applications in electronic materials (Punitha, Senthilkumar, & Muthukumaran, 2020).

Nonlinear Optical Response and Antioxidant Properties

- Nonlinear Optical Response : Anbu et al. (2017) investigated the nonlinear optical response of 4-Benzyloxybenzaldehyde, a derivative of 2,5-dimethoxybenzaldehyde. The research evaluated the compound's potential for nonlinear applications through spectroscopic and theoretical studies (Anbu, Vijayalakshmi, Karthick, Tandon, & Narayana, 2017).

Solubility and Solution Thermodynamics

- Solubility and Thermodynamics : Wang et al. (2017) examined the solubility and solution thermodynamics of 4-hydroxybenzaldehyde, a related compound, in various solvents. This study is relevant to the solubility behavior of 2,5-dimethoxy-4-ethylbenzaldehyde in different solvents (Wang, Xu, & Xu, 2017).

Synthesis of Novel Compounds and Applications

- Synthesis of Novel Compounds : Research by Rahimpour et al. (2018) focused on the synthesis of novel indanone derivatives using a reaction pathway involving 2,5-dimethoxybenzaldehyde. This study provided insights into the efficient synthesis methods and potential applications of these derivatives (Rahimpour, Nikbakht, Aghaiepour, & Teimuri‐Mofrad, 2018).

Bromine Substitution and Optical Properties

- Effect of Bromine Substitution : A study by Aguiar et al. (2022) explored the effect of bromine substitution on the structure, reactivity, and optical properties of 2,3-Dimethoxybenzaldehyde. The research provided valuable insights into how bromine substitution influences the linear and nonlinear optical properties of this compound (Aguiar, Santos, Borges, Navarrete, Aguirre, Valverde, Camargo, Oliveira, Osório, Fonseca, & Napolitano, 2022).

Mécanisme D'action

Target of Action

Similar compounds, such as 2,5-dimethoxy-4-ethylamphetamine, have been found to interact with serotonin receptors .

Mode of Action

Aldehydes and ketones, which include benzaldehyde derivatives like 4-ethyl-2,5-dimethoxybenzaldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction involves the nitrogen acting as a nucleophile .

Biochemical Pathways

It’s worth noting that similar compounds have been found to affect the serotonin system , which plays a crucial role in mood regulation, sleep, and other physiological processes.

Result of Action

The formation of oximes and hydrazones, as mentioned earlier, could potentially lead to changes in the cellular environment .

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Propriétés

IUPAC Name |

4-ethyl-2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-5-11(14-3)9(7-12)6-10(8)13-2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHCILMQGOZLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345727 | |

| Record name | 2,5-Dimethoxy-4-ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2,5-dimethoxybenzaldehyde | |

CAS RN |

50505-61-8 | |

| Record name | 2,5-Dimethoxy-4-ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)